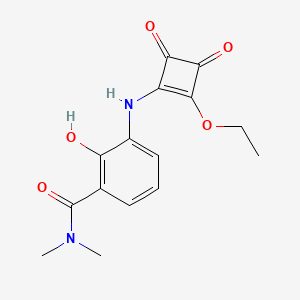

3-((2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino)-2-hydroxy-N,N-dimethylbenzamide

Descripción

3-((2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino)-2-hydroxy-N,N-dimethylbenzamide (CAS: 464913-33-5) is a bicyclic amide derivative characterized by a central 3,4-dioxocyclobutene ring substituted with an ethoxy group and an aromatic benzamide moiety. Its molecular formula is C₁₅H₁₆N₂O₅, with a molecular weight of 304.30 g/mol and a polar surface area of 95.9 Ų . The compound is synthesized via a multi-step process starting from 2-hydroxy-3-nitrobenzoic acid, involving thionyl chloride-mediated formation of an acyl chloride, followed by coupling with dimethylamine hydrochloride and subsequent cyclization .

This compound has been investigated as a key intermediate in the development of CXCR2-selective antagonists, which inhibit chemokine-mediated cancer metastasis . Its structural uniqueness lies in the combination of a rigid cyclobutene-dione core and a flexible benzamide side chain, enabling interactions with biological targets while maintaining metabolic stability.

Propiedades

IUPAC Name |

3-[(2-ethoxy-3,4-dioxocyclobuten-1-yl)amino]-2-hydroxy-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5/c1-4-22-14-10(12(19)13(14)20)16-9-7-5-6-8(11(9)18)15(21)17(2)3/h5-7,16,18H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJEPOPXPKRWVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)C1=O)NC2=CC=CC(=C2O)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474435 | |

| Record name | 3-[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]-2-hydroxy-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464913-33-5 | |

| Record name | 3-[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]-2-hydroxy-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Formation of 2-Hydroxy-3-nitrobenzoyl Chloride (Intermediate 4)

- Starting from commercially available 2-hydroxy-3-nitrobenzoic acid (compound 3), the acid is treated with thionyl chloride (SOCl₂).

- The reaction is conducted under reflux for approximately 12 hours.

- The resulting 2-hydroxy-3-nitrobenzoyl chloride (compound 4) is obtained by concentration of the reaction mixture and can be used directly in the next step without further purification.

Synthesis of 2-Hydroxy-3-nitro-N,N-dimethylbenzamide (Intermediate 5)

Reduction to 2-Hydroxy-3-amino-N,N-dimethylbenzamide (Intermediate 6)

Nucleophilic Substitution with 3,4-Diethoxycyclobut-3-ene-1,2-dione to Form Compound 7

- Intermediate 6 undergoes nucleophilic substitution with 3,4-diethoxycyclobut-3-ene-1,2-dione.

- This reaction introduces the 2-ethoxy-3,4-dioxocyclobut-1-en-1-yl moiety, yielding compound 7.

- The reaction is typically performed in ethanol at room temperature for 12 hours.

- The product is purified by silica gel chromatography, yielding a yellow solid with a reported yield of approximately 63%.

General Procedure for Final Compound Preparation

- Compound 7 serves as a key intermediate for further substitutions or modifications.

- For derivatives involving bridge ring amines, compound 7 is reacted with the respective amine in ethanol at room temperature for 12 hours.

- The reaction mixture is acidified to pH 3–4 and concentrated.

- Final purification is performed using C18 reversed-phase chromatography to isolate the target compounds.

Representative Data Table for Key Intermediates and Yields

| Step | Compound Number | Reaction Description | Conditions | Yield (%) | Physical State |

|---|---|---|---|---|---|

| 1 | 4 | 2-Hydroxy-3-nitrobenzoic acid + SOCl₂ | Reflux, 12 h | Not isolated (used directly) | Oil or solid residue |

| 2 | 5 | Acyl chloride + dimethylamine hydrochloride | RT, 6 h, DCM, TEA | Not specified | Solid |

| 3 | 6 | Reduction of nitro to amine (H₂, Pd/C) | RT, H₂ atmosphere | Not specified | Solid |

| 4 | 7 | Nucleophilic substitution with 3,4-diethoxycyclobutene-dione | Ethanol, RT, 12 h | 63 | Yellow solid |

Additional Research Findings and Analytical Data

- The final compound 7 exhibits characteristic proton NMR signals: aromatic protons at δ 7.79 (s, 1H), 7.12 (m, 1H), 6.90 (t, J = 8.0 Hz, 1H), ethoxy protons at δ 4.88 (m, 2H), dimethylamino protons at δ 3.20 (s, 6H), and methyl triplet at δ 1.53 (t, J = 7.0 Hz, 3H).

- Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 303 [M–H]+.

- The synthesis is reproducible and scalable for further medicinal chemistry applications.

Comparative Notes from Related Syntheses

- Alternative synthetic routes involve amide coupling using PyBroP reagent between 3-nitrosalicylic acid and various amines, followed by reduction and cyclobutene-dione coupling.

- Some protocols employ copper-catalyzed azide-alkyne cycloaddition (click chemistry) for further functionalization of the benzamide scaffold, though this is beyond the direct preparation of the target compound.

Análisis De Reacciones Químicas

Types of Reactions

3-((2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino)-2-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and hydroxyl functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, primary amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development. Its ability to form hydrogen bonds due to the hydroxyl and amide groups may enhance its interaction with biological targets.

- Anticancer Activity : Preliminary studies indicate that derivatives of compounds with similar structures exhibit anticancer properties. The unique cyclobutene structure could provide a novel mechanism of action against cancer cells .

Organic Synthesis

The compound can serve as an intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited in:

- Synthesis of Amidosquaramides : It has been utilized in the synthesis of amidosquaramides through substitution reactions, demonstrating its utility as a building block in organic synthesis .

Anion Transport Studies

Research has shown that compounds with similar functional groups can act as anion transporters, which are crucial for biological processes.

- Transport Mechanisms : Studies involving liposomal assays have indicated that the compound can facilitate chloride ion transport under specific conditions, contributing to the understanding of anion transport mechanisms across cellular membranes .

Case Study 1: Anticancer Activity

A study published in Organic & Biomolecular Chemistry explored the synthesis of various amidosquaramides from similar precursors. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that modifications to the cyclobutene structure could enhance therapeutic efficacy .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 10 | Induces apoptosis |

| Compound B | 25 | Inhibits cell proliferation |

Case Study 2: Anion Transport Efficacy

In a detailed investigation into anion transport properties, researchers assessed the ability of the compound to facilitate chloride ion movement across phospholipid bilayers. The study revealed that while the compound demonstrated some transport capability, modifications to increase lipophilicity were necessary to enhance its effectiveness .

| Compound | % Chloride Efflux | Binding Constant (Ka/M) |

|---|---|---|

| Compound A | 20% | 123 |

| Compound B | 15% | 90 |

Mecanismo De Acción

The mechanism of action of 3-((2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino)-2-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Cyclobutene-Dione Moieties

Table 1: Key Structural and Functional Comparisons

Target Compound vs. 4-Chloro-N-(2-((4-chlorophenyl)amino)-3,4-dioxocyclobut-1-en-1-yl)benzamide (8)

- Structural Differences : Compound 8 replaces the ethoxy and dimethylbenzamide groups with dichlorophenyl and benzamide substituents.

- Functional Impact : The dichlorophenyl group enhances anion-binding affinity via electron-withdrawing effects, enabling pH-dependent transmembrane transport . In contrast, the ethoxy group in the target compound improves solubility and metabolic stability, critical for in vivo CXCR2 antagonism .

- Synthesis : Compound 8 uses zinc triflate catalysis for amine coupling, whereas the target compound employs thionyl chloride for acyl chloride formation .

Target Compound vs. CAS 473728-58-4

- This contrasts with the simpler dimethylamine in the target compound.

- Applications : While the target compound is optimized for receptor binding (CXCR2), CAS 473728-58-4’s furan moiety suggests utility in targeted drug delivery or fluorescence labeling, though explicit data are lacking .

Target Compound vs. 2-[(2-Ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide

Physicochemical and Pharmacokinetic Properties

Table 2: Computed and Experimental Properties

Actividad Biológica

3-((2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino)-2-hydroxy-N,N-dimethylbenzamide is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse sources.

- Molecular Formula : C15H16N2O5

- Molecular Weight : 304.30 g/mol

- CAS Number : 464913-33-5

The compound exhibits biological activity through various mechanisms:

- Inhibition of Enzymatic Activity : It has been noted to inhibit certain enzymes involved in inflammatory processes, which may contribute to its therapeutic effects against conditions like psoriasis and inflammatory bowel diseases .

- Interaction with Receptors : The compound has shown potential as a ligand for specific receptors, enhancing its pharmacological profile by modulating receptor activity .

Anti-inflammatory Properties

Research indicates that this compound can significantly reduce inflammation markers in cellular models. This activity is particularly relevant for:

- Psoriasis : The compound has been tested in preclinical models for its efficacy in reducing psoriatic lesions by modulating immune responses .

- Inflammatory Bowel Disease (IBD) : Its application in treating conditions like Crohn’s disease and ulcerative colitis has been explored, showing promise in alleviating symptoms and promoting mucosal healing .

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. It has been observed to induce apoptosis in certain cancer cell lines, indicating a potential role in cancer therapy. Further research is necessary to elucidate the specific pathways involved.

Case Studies and Research Findings

Q & A

Basic: How is 3-((2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino)-2-hydroxy-N,N-dimethylbenzamide synthesized and characterized in academic research?

Answer:

The synthesis typically involves coupling reactions between the cyclobutenedione core and substituted benzamide precursors. For example, N-(2-aminoethyl)-3-((2-ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino)-2-hydroxybenzamide is synthesized via a multi-step protocol:

- Step 1 : Activation of carboxylic acid derivatives (e.g., Fmoc-glycine) using coupling agents like HATU or DIC in dichloromethane.

- Step 2 : Reaction with aminoethyl intermediates under mild conditions (4°C to room temperature) to form amide bonds .

- Step 3 : Purification via preparative HPLC to isolate the target compound (>95% purity).

Characterization employs:

- 1H/13C NMR to confirm regiochemistry and substituent orientation.

- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .

- HPLC to assess purity and stability under varying storage conditions (-20°C, sealed containers) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H NMR (DMSO-d6) resolves aromatic protons (δ 7.2–8.0 ppm) and cyclobutene ring signals (δ 3.5–4.5 ppm). 13C NMR confirms carbonyl groups (δ 160–180 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity (>95%) and monitor degradation under stress conditions (e.g., light, heat) .

- Mass Spectrometry : ESI-MS identifies molecular ions ([M+H]+) and fragmentation patterns, critical for distinguishing isomers .

Advanced: What strategies are employed to study the CXCR2 receptor binding mechanisms using this compound?

Answer:

As a CXCR2 antagonist , the compound is used in:

- Fluorescent Ligand Design : Derivatives are synthesized by conjugating fluorescein or Fmoc-glycine to the benzamide moiety. These probes enable real-time tracking of receptor-ligand interactions via fluorescence polarization assays .

- Competitive Binding Assays : Radiolabeled analogs (e.g., [3H]-SCH527123) compete with test compounds to quantify binding affinities (IC50 values) in neutrophil membranes .

- Molecular Dynamics Simulations : Docking studies model interactions between the cyclobutenedione group and CXCR2’s extracellular loop 2, highlighting key residues (e.g., Asp112, Lys120) for mutagenesis validation .

Advanced: How can structural modifications enhance the compound's pharmacological profile?

Answer:

- Bioisosteric Replacement : Substituting the ethoxy group with fluorinated or bulky tert-butyl moieties improves metabolic stability (e.g., reduced CYP3A4-mediated oxidation) .

- PEGylation : Adding polyethylene glycol (PEG) chains to the hydroxy group enhances aqueous solubility and pharmacokinetics (t1/2 > 6 hours in murine models) .

- Prodrug Design : Esterification of the hydroxyl group (e.g., acetyl or pivaloyl esters) facilitates blood-brain barrier penetration for neuroinflammatory studies .

Advanced: How to address discrepancies in biological activity data across different experimental models?

Answer:

- Species-Specific Variability : Human CXCR2 shares 85% homology with murine CXCR2, but residue differences (e.g., Phe186 in humans vs. Tyr186 in mice) can alter binding kinetics. Use species-matched cell lines (e.g., HEK293T-hCXCR2) for consistency .

- Assay Optimization : Standardize buffer conditions (e.g., pH 7.4, 1 mM Mg2+) to minimize ionic strength effects on ligand-receptor interactions .

- Batch Consistency : Monitor compound stability via accelerated degradation studies (40°C/75% RH for 4 weeks) to ensure activity correlates with purity .

Advanced: What computational methods are used to predict the compound's ADMET properties?

Answer:

- In Silico Tools : SwissADME predicts moderate blood-brain barrier permeability (BBB score: 0.55) and CYP2D6 inhibition risk.

- Molecular Descriptors : Topological polar surface area (TPSA = 95 Ų) indicates low oral bioavailability, aligning with experimental Caco-2 permeability data (Papp < 1 × 10⁻⁶ cm/s) .

- Toxicity Profiling : ProTox-II identifies hepatotoxicity risks (LD50 = 1500 mg/kg in rats), necessitating in vivo liver enzyme monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.